

# meta-analysis of Ormeloxifene clinical trials for contraception

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Meta-Analysis of Ormeloxifene for Contraception

An Objective Guide for Researchers and Drug Development Professionals

**Ormeloxifene**, also known as Centchroman, is a non-steroidal, non-hormonal oral contraceptive agent. It belongs to the class of drugs known as selective estrogen receptor modulators (SERMs).[1] This guide provides a meta-view of clinical trial data on **Ormeloxifene**, comparing its efficacy and side effect profile with other contraceptive methods.

### **Mechanism of Action**

**Ormeloxifene** exhibits tissue-specific estrogenic and anti-estrogenic properties.[2][3] Its primary contraceptive effect is achieved through a potent anti-estrogenic action on the endometrium.[4][5] This action inhibits the normal proliferation of the uterine lining, making it unreceptive to the implantation of a fertilized egg.[2][4] Unlike combined oral contraceptives, **Ormeloxifene** does not consistently inhibit ovulation.[1] It also alters cervical mucus, making it less permeable to sperm.[4]

### **Contraceptive Efficacy**

The efficacy of contraceptives is most commonly measured by the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use.[6] While a specific meta-analysis focusing solely on **Ormeloxifene**'s Pearl Index was not identified in the



search results, individual studies report varying rates. One study noted a failure rate of 1.63%, corresponding to a Pearl Index of 1.83 per 100 woman-years.[7]

For comparison, a systematic review and meta-analysis of combined oral and parenteral hormonal contraceptives found no significant difference in contraceptive efficacy (as measured by the Pearl Index) between these methods.[6][8][9]

| Contraceptive Method                | Typical Use Pearl Index (Pregnancies per 100 Woman-Years) |
|-------------------------------------|-----------------------------------------------------------|
| Ormeloxifene                        | ~1.83[7]                                                  |
| Combined Oral Contraceptives (COCs) | 7                                                         |
| Progestin-Only Pills (POPs)         | 7                                                         |
| Copper IUD                          | 0.8                                                       |
| Hormonal IUD                        | 0.1 - 0.4                                                 |

Note: Data for alternatives are based on generally accepted typical use rates for comparison, as direct meta-analysis data was not available in the provided search results.

## **Side Effect Profile and Tolerability**

A significant advantage of **Ormeloxifene** is its non-hormonal nature, which helps avoid many side effects associated with traditional hormonal contraceptives.[4][7]



| Side Effect              | Ormeloxifene                                                                                                                        | Combined Oral Contraceptives (COCs)                                    |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Menstrual Irregularities | The most common side effect is delayed or irregular menses, reported by about 8% of users, especially in the first three months.[7] | Breakthrough bleeding and spotting are common.                         |
| Nausea and Vomiting      | Reported, but generally less frequent than with COCs.[7]                                                                            | Common, especially in initial cycles.[6][8][9]                         |
| Headache                 | Reported.[1][2][10]                                                                                                                 | Common.[7]                                                             |
| Weight Gain              | Reported.[1][2][10]                                                                                                                 | A primary reason for discontinuation of COCs.[7]                       |
| Breast Discomfort        | Less common.                                                                                                                        | More frequent with parenteral and oral hormonal methods.[6] [8][9][11] |
| Ovarian Cysts            | Has been reported in a small percentage of users (7.1% in one study).[12]                                                           | Functional cysts are possible.                                         |

One comparative study highlighted that side effects like weight gain, nausea, vomiting, and headache were primary reasons for discontinuing COCs, whereas menstrual complaints were the main issue with **Ormeloxifene** but less frequently led to discontinuation.[7] The continuation rate for **Ormeloxifene** has been reported to be significantly higher than for COCs (85.5% vs. 39.6% in one study).[7]

## **Experimental Protocols**

Detailed protocols for contraceptive clinical trials can vary, making direct cross-trial comparisons challenging.[13] However, a typical Phase III clinical trial protocol for a contraceptive agent like **Ormeloxifene** involves the following key elements, guided by recommendations from regulatory bodies like the FDA.[14]

### 1. Study Design:



- Type: Prospective, multi-center, open-label, or randomized controlled trial.
- Duration: Typically involves tracking participants over a significant number of menstrual cycles to accurately assess efficacy and safety.
- Comparator: May be compared against a placebo or an active, approved contraceptive method.
- 2. Participant Selection (Inclusion/Exclusion Criteria):
- Inclusion: Healthy, sexually active women of reproductive age (e.g., 18-45 years) seeking contraception.[7] Participants must be willing to use the investigational drug as the sole method of birth control and comply with follow-up schedules.[15][16]
- Exclusion: Contraindications such as polycystic ovarian disease, cervical hyperplasia, recent
  history of jaundice or hepatic impairment, renal impairment, and severe allergic states.[5]
   Women who are pregnant, lactating, or desire to become pregnant are also excluded.[5] The
  FDA recommends including women across different age groups and with no restrictions on
  body mass index (BMI).[14]
- 3. Intervention and Dosing:
- **Ormeloxifene** Regimen: The standard contraceptive dose is 30 mg twice a week for the first 12 weeks, followed by 30 mg once a week thereafter.[2][5] The first tablet is taken on the first day of the menstrual cycle.[5]
- 4. Data Collection and Endpoints:
- Primary Endpoint: Contraceptive efficacy, primarily measured by the Pearl Index (number of on-treatment pregnancies).[6][13]
- Secondary Endpoints:
  - Cycle control and bleeding patterns, often recorded in patient diaries.[15]
  - Incidence and severity of adverse events (e.g., headache, nausea, menstrual delay).
  - Continuation and discontinuation rates.



- Participant satisfaction and acceptability.
- Data Collection: Regular follow-up visits, physical and gynecological examinations, and laboratory tests.
- 5. Statistical Analysis:
- The Pearl Index is calculated as: (Number of pregnancies / Number of woman-years of exposure) x 100.
- Life-table analysis may also be used to calculate pregnancy rates over time.
- Adverse event frequencies are tabulated and compared between treatment groups.

# Visualizations Mechanism of Action Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ormeloxifene: View Uses, Side Effects and Medicines [truemeds.in]
- 2. What is Ormeloxifene used for? [synapse.patsnap.com]
- 3. Ormeloxifene | C30H35NO3 | CID 35805 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. Comparison of Combined Parenteral and Oral Hormonal Contraceptives: A Systematic Review and Meta-Analysis of Randomized Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrcog.org [ijrcog.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Combined Parenteral and Oral Hormonal Contraceptives: A Systematic Review and Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Safety and Efficacy of Ormeloxifene, a Selective Estrogen Receptor Modulator and Medroxyprogesterone Acetate in Women with Non-Structural Abnormal Uterine Bleeding: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. researchgate.net [researchgate.net]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. FDA In Brief: FDA issues draft guidance aiming to clarify recommendations for clinical trials for hormonal contraceptives | FDA [fda.gov]
- 15. premier-research.com [premier-research.com]
- 16. Contraception Requirements for Clinical Trials IRB [irb.ucdavis.edu]
- To cite this document: BenchChem. [meta-analysis of Ormeloxifene clinical trials for contraception]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675178#meta-analysis-of-ormeloxifene-clinicaltrials-for-contraception]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com